Rolipram
Vue d'ensemble
Description
Molecular Structure Analysis
Rolipram belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Physical And Chemical Properties Analysis
Rolipram has a molecular weight of 275.348 g/mol and a chemical formula of C16H21NO3 . It is a small molecule and was developed for investigational purposes .
Applications De Recherche Scientifique
Enantioselective Synthesis
Rolipram has been the subject of research for its enantioselective synthesis due to its varied biological activities. A novel approach for the enantioselective flow synthesis of Rolipram involves a telescoped asymmetric conjugate addition−oxidative aldehyde esterification sequence . This method demonstrates improved productivity and ensures environmentally benign metal-free conditions, which is significant for pharmaceutical manufacturing.
Neurodegenerative Diseases
Rolipram shows promise in treating neurodegenerative diseases like Alzheimer’s disease (AD). It has been found to ameliorate memory deficits and depression-like behavior in animal models of AD . The compound works by inhibiting phosphodiesterase-4 (PDE4), leading to reduced amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis, thereby mitigating cognitive decline.
Anti-inflammatory and Antidepressant Effects
The primary characterized biological activity of Rolipram is the selective inhibition of cAMP-specific PDE4. It has been employed as an anti-inflammatory and antidepressant agent in numerous clinical trials . These effects are mediated through the modulation of intracellular signaling pathways, highlighting its potential in psychiatric and inflammatory disorders.
Immunosuppressive Properties
Apart from its neurological applications, Rolipram has been reported to possess immunosuppressive effects. This makes it a candidate for research in conditions where the immune response needs to be regulated, such as in autoimmune diseases .
Respiratory Diseases
Rolipram’s role as a PDE4 inhibitor also extends to the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By modulating the cAMP signaling pathway, Rolipram can help in managing the symptoms associated with these conditions .
Antitumor Activities
Research has indicated that Rolipram may have antitumor effects. Its mechanism of action through PDE4 inhibition could potentially be leveraged in cancer therapy, although this application is still in the early stages of investigation .
Treatment of Severe Pneumonia
Most recently, Rolipram has been investigated for the treatment of COVID-19-induced severe pneumonia and associated cytokine storms. Its pharmacological action could help in managing the inflammatory response in severe cases of infectious diseases .
Potential in Multiple Sclerosis
Rolipram has shown potential as a treatment for multiple sclerosis. By influencing the signaling pathways within the central nervous system, it may offer a new avenue for managing this chronic condition .
Mécanisme D'action
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), a class of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular messenger .
Target of Action
Rolipram primarily targets cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . These enzymes play a crucial role in the hydrolysis of cAMP, thereby regulating cellular responses to various extracellular signals .
Mode of Action
Rolipram acts by inhibiting PDE4, thereby preventing the hydrolysis of cAMP. This leads to an increase in intracellular cAMP levels, which in turn enhances the activity of protein kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), leading to the activation of various downstream genes .
Biochemical Pathways
The increase in cAMP levels due to Rolipram’s action affects several biochemical pathways. It stimulates the cAMP/PKA/26S and cAMP/exchange protein directly activated by cAMP (EPAC)/ERK signaling pathways . This leads to the upregulation of B-cell lymphoma-2 (Bcl-2) and downregulation of Bcl-2-associated X protein (Bax), reducing apoptosis. It also downregulates pro-inflammatory cytokines like interleukin-1β, interleukin-6, and tumor necrosis factor-α, thereby restraining neuroinflammation .
Pharmacokinetics
The pharmacokinetics of Rolipram involve its absorption, distribution, metabolism, and excretion (ADME). It is known that Rolipram has a bioavailability of 75% and an elimination half-life of 3 hours .
Result of Action
The inhibition of PDE4 by Rolipram leads to several molecular and cellular effects. It reduces amyloid-β pathology, tau phosphorylation, neuroinflammation, and apoptosis . It also increases the activity of proteasomes, reducing the burden of protein aggregates . These effects can improve spatial memory in mice engineered to have aggregate build-up .
Action Environment
Environmental factors can influence the action of Rolipram. For instance, the presence of endotoxic molecules, pro-inflammatory cytokines, hypoxia, and oxidative stress in the environment can contribute to secondary tissue damage . Rolipram’s anti-inflammatory properties can help mitigate these effects .
Orientations Futures
Rolipram continues to be used in research due to its ability to ramp up the activity of proteasomes and reduce the burden of protein aggregates . This has led to improved spatial memory in mice engineered to have aggregate build-up . Furthermore, Rolipram has shown anti-fibrotic effects in ligamentum flavum fibroblasts by inhibiting the activation of ERK1/2 . It’s also been suggested that PDE4 modulators like Rolipram could be potential targets for the treatment of sodium arsenite-induced vascular endothelial dysfunction and related dementia .
Propriétés
IUPAC Name |
4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORMJIFDVBMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044124 | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61413-54-5 | |
Record name | Rolipram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61413-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolipram [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolipram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01954 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rolipram | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Cyclopentyloxy-4-methoxyphenyl)-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rolipram | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLIPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K676NL63N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.